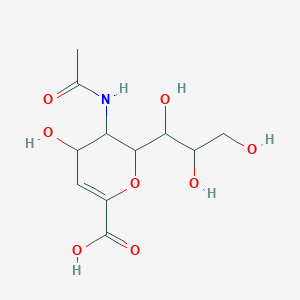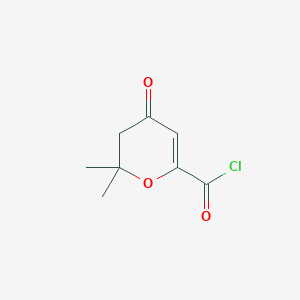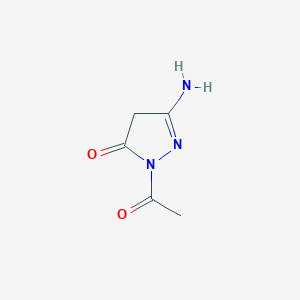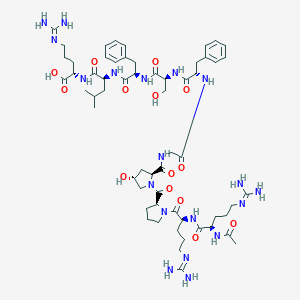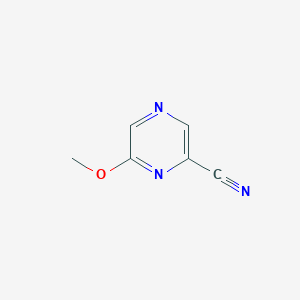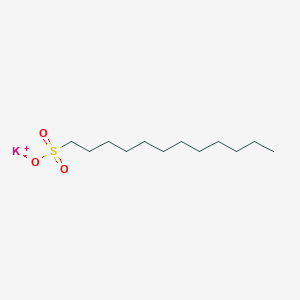
Potassium dodecane-1-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium dodecane-1-sulphonate (PDS) is a colorless and odorless compound that is widely used in scientific research. It is a surfactant that is commonly used in biochemistry, molecular biology, and other related fields. PDS is known for its ability to interact with biological membranes, proteins, and nucleic acids.
Wirkmechanismus
Potassium dodecane-1-sulphonate exerts its effects by disrupting the structure and function of biological membranes. It interacts with the hydrophobic regions of the membrane, causing the lipids to become disordered and the membrane to become more permeable. Potassium dodecane-1-sulphonate also interacts with proteins and nucleic acids, altering their conformations and functions.
Biochemische Und Physiologische Effekte
Potassium dodecane-1-sulphonate has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance the activity of enzymes, increase the permeability of membranes, and promote the uptake of nutrients by cells. Potassium dodecane-1-sulphonate has also been shown to have antimicrobial properties, inhibiting the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Potassium dodecane-1-sulphonate in lab experiments include its ability to disrupt membranes and solubilize biological molecules. Potassium dodecane-1-sulphonate is also relatively inexpensive and easy to use. However, Potassium dodecane-1-sulphonate has some limitations, including its potential toxicity to cells and its tendency to denature proteins.
Zukünftige Richtungen
There are many future directions for research involving Potassium dodecane-1-sulphonate. One area of interest is the development of new surfactants that are more effective and less toxic than Potassium dodecane-1-sulphonate. Another area of interest is the use of Potassium dodecane-1-sulphonate in drug delivery systems, where it could be used to enhance the uptake and efficacy of drugs. Finally, Potassium dodecane-1-sulphonate could be used in the development of new antimicrobial agents, where it could be used to disrupt the membranes of bacteria and fungi.
Synthesemethoden
Potassium dodecane-1-sulphonate can be synthesized through a simple reaction between dodecyl alcohol and sulfuric acid. The reaction proceeds through a series of steps, including esterification, sulfonation, and neutralization. The resulting product is a white crystalline powder that is then dissolved in potassium hydroxide to form the potassium salt of Potassium dodecane-1-sulphonate.
Wissenschaftliche Forschungsanwendungen
Potassium dodecane-1-sulphonate is widely used in scientific research as a surfactant and membrane-disrupting agent. It is commonly used in the study of membrane proteins, lipids, and nucleic acids. Potassium dodecane-1-sulphonate is also used in the purification and isolation of biological molecules. In addition, Potassium dodecane-1-sulphonate is used as a detergent in the preparation of biological samples for analysis.
Eigenschaften
CAS-Nummer |
1643-21-6 |
|---|---|
Produktname |
Potassium dodecane-1-sulphonate |
Molekularformel |
C12H25KO3S |
Molekulargewicht |
288.49 g/mol |
IUPAC-Name |
potassium;dodecane-1-sulfonate |
InChI |
InChI=1S/C12H26O3S.K/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 |
InChI-Schlüssel |
LQAZPMXASFNKCD-UHFFFAOYSA-M |
Isomerische SMILES |
CCCCCCCCCCCCS(=O)(=O)[O-].[K+] |
SMILES |
CCCCCCCCCCCCS(=O)(=O)[O-].[K+] |
Kanonische SMILES |
CCCCCCCCCCCCS(=O)(=O)[O-].[K+] |
Andere CAS-Nummern |
1643-21-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



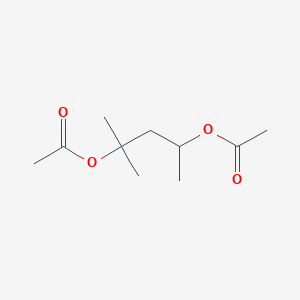
![[5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione](/img/structure/B162563.png)
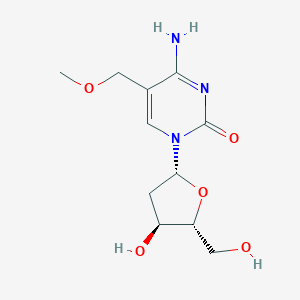
![(3R)-5-[(1S,4Ar,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol](/img/structure/B162571.png)
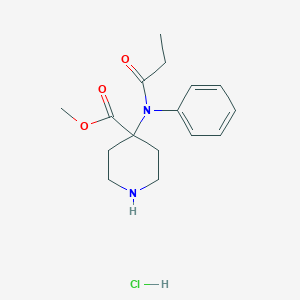
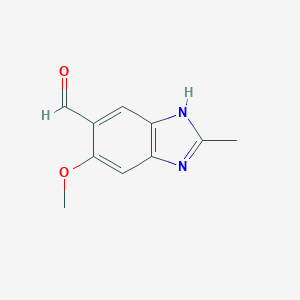
![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B162581.png)
![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)
